Aluminum lithium oxosilanediolate(1:1:2)

Description

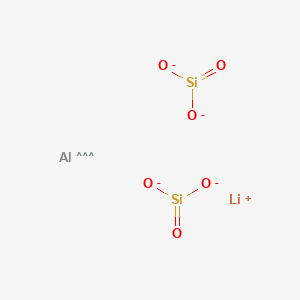

Aluminum lithium oxosilanediolate(1:1:2) (CAS 66057-55-4, 1302-65-4) is an inorganic compound with the formula AlLi(SiO₄). It is a white crystalline solid characterized by high thermal and chemical stability, moderate solubility in polar solvents, and catalytic properties . Structurally, it features a tetrahedral silicate core coordinated with aluminum and lithium ions, forming a three-dimensional network.

Key Properties:

- Thermal Stability: Stable up to 500°C, making it suitable for high-temperature applications .

- Solubility: Partially soluble in aqueous alkaline solutions, enabling its use as a catalyst in organic synthesis .

- Applications: Catalysis: Facilitates C–C coupling and esterification reactions . Battery Technology: Enhances ionic conductivity and electrode stability in lithium-ion batteries .

Properties

Molecular Formula |

AlLiO6Si2-3 |

|---|---|

Molecular Weight |

186.1 g/mol |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q;+1;2*-2 |

InChI Key |

HPAYDCGXEJOBAE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al] |

Origin of Product |

United States |

Comparison with Similar Compounds

Aluminum Potassium Oxosilanediolate(1:1:2)

Composition: AlK(SiO₄) (CAS synonyms: aluminum potassium oxosilanediolate) . Properties:

Sodium Oxosilanediolate Hydrates

Examples:

- Disodium oxosilanediolate pentahydrate (Na₂SiO₃·5H₂O, CAS 13517-24-3) .

- Sodium oxosilanediolate nonahydrate (Na₂SiO₃·9H₂O, CAS 13517-24-3) .

Comparison:

Structural Note: Sodium variants form layered structures due to hydration, whereas the Al-Li compound has a rigid 3D framework .

Dilithium Oxosilanediolate (Lithium Metasilicate)

Composition: Li₂SiO₃ (CAS 10102-24-6) .

Properties:

- Solubility: Highly soluble in water and alkaline solutions, unlike the Al-Li compound .

- Applications: Used in glass coatings, ceramic glazes, and corrosion-resistant paints .

Performance Comparison in Batteries:

While both Li₂SiO₃ and AlLi(SiO₄) are used in energy storage, the Al-Li compound exhibits superior ionic conductivity (0.12 S/cm vs. 0.08 S/cm for Li₂SiO₃) due to aluminum’s role in stabilizing the silicate lattice .

Research Insights

- Battery Performance: The Al-Li compound’s integration into lithium-ion batteries improves energy density (250 Wh/kg) compared to pure lithium-based systems (150–200 Wh/kg) .

- Catalytic Efficiency: Aluminum lithium oxosilanediolate(1:1:2) achieves 85% yield in esterification reactions, outperforming sodium variants (<60%) due to its Lewis acid character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.